2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Fragment-based drug discovery requires scaffolds with precise substitution geometry to ensure reproducible SAR. This 5-yl-acetic acid benzofuran scaffold resolves isomer ambiguity with validated identity and batch consistency. • 97% purity, solid form (mp 120-125°C) compatible with automated liquid handling systems. • Unique H-bond donor/acceptor geometry (tPSA 67.5 Ų, XLogP3 0.7) distinct from the 3-COOH isomer-critical for CYP inhibitor programs. • Traceable Certificates of Analysis ensure batch-to-batch reproducibility for HTS platforms.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 145295-99-4
Cat. No. B12053451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid
CAS145295-99-4
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CO2)C(=O)C1CC(=O)O
InChIInChI=1S/C10H10O4/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12)
InChIKeyPLMBFVOFAXJSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-tetrahydrobenzofuran-5-acetic Acid: Identity & Physicochemical Baseline


2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid (CAS 145295-99-4) is a bicyclic heterocyclic carboxylic acid scaffold (C₁₀H₁₀O₄, MW 194.18 g/mol) . It features a partially saturated, carbonyl-activated tetrahydrobenzofuran core bearing an acetic acid side chain at the 5-position. The compound is commercially available as a solid (mp 120–125 °C, purity 97%), supplied by major vendors including Sigma-Aldrich (Product #749591) . Identifiers include InChI Key PLMBFVOFAXJSSW-UHFFFAOYSA-N, MDL MFCD12828295, and SMILES OC(=O)CC1CCc2occc2C1=O . This precise substitution pattern differentiates it from other 4-oxo-tetrahydrobenzofuran constitutional isomers (e.g., 3-carboxylic acid and 6-yl-acetic acid analogs) and heteroatom-substituted analogues, all of which exhibit measurably different physicochemical and reactivity profiles [1].

1
Scaffold
Bicyclic 4-oxo-tetrahydrobenzofuran core with carbonyl activation
2
Substitution
5-yl-acetic acid side chain; flexible carboxyl tether enables fragment growing
3
Procurement
Commercially available solid, documented purity and GHS-compliant CoA from major vendors

4-Oxo-tetrahydrobenzofuran-5-acetic Acid: Why Substitution Fails


The 5-position acetic acid substitution on the 4-oxo-tetrahydrobenzofuran core conveys a unique combination of hydrogen-bond donor/acceptor geometry, rotatable-bond flexibility, and electronic distribution that is not replicated by the 3-carboxylic acid isomer (CAS 56671-28-4) or the thiophene (CAS 107866-80-8) and indole analogues . The Topological Polar Surface Area (tPSA = 67.5 Ų) and rotatable bond count (n_rot = 2) are key descriptors influencing passive permeability and target binding, and are distinct from the values observed for the 3-COOH isomer (tPSA = ~67.5 Ų but differing H-bond geometry) . Furthermore, the benzofuran oxygen atom participates in a unique P450 inhibitory binding interaction—as crystallographically demonstrated for the 3-carboxylate analog in CYP121 (PDB 4G46; resolution 1.52 Å)—which is absent in the indole and thiophene series due to altered heteroatom electronegativity and hydrogen-bonding character [1]. For procurement, substituting the 5-yl-acetic acid scaffold with the 3-carboxylate or a heteroatom-modified core will alter physicochemical properties and biological binding profiles, rendering interchange scientifically unsound without additional experimental validation [1].

Target Scaffold 3-Carboxylic Acid Isomer Positional isomer shifts pKa by ~0.7 units and alters carboxylate geometry; may change salt/co-crystal behavior and binding trajectory.
Target Scaffold Thiophene Analogue Sulfur substitution increases LogP and reduces H-bond acceptor count; predicted solubility and CYP interaction profiles may differ significantly.
Target Scaffold Indole or Heteroatom-Modified Analogs Altered heteroatom electronegativity and hydrogen-bonding character may remove key binding interactions seen in benzofuran series.

4-Oxo-tetrahydrobenzofuran-5-acetic Acid: Comparative Evidence


Positional Isomer Effect on pKa and Hydrogen Bonding

The target compound (5-yl-acetic acid) possesses a distinct acid dissociation constant (pKa) and hydrogen-bond donor (HBD) count relative to the 3-carboxylic acid isomer (CAS 56671-28-4). The 5-yl-acetic acid has a single carboxylic acid HBD (donor count = 1) with a predicted pKa of ~4.5, characteristic of a flexible alkyl carboxylic acid. In contrast, the 3-carboxylic acid isomer has its carboxyl group directly attached to the conjugated benzofuran ring, resulting in a lower predicted pKa of ~3.8 and enhanced resonance stabilization of the conjugate base . This leads to a 0.7 log unit difference in acid strength, which affects pH-dependent solubility, salt formation, and biological recognition .

pKa & H-Bonding
Context-dependent
ΔpKa ≈ 0.7 (5-yl-acetic acid weaker acid); HBD topology differs (alkyl vs. vinylogous acid)
pH-dependent solubility and salt formation may differ.
Predicted values; no experimental pKa data available.
Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Heteroatom Substitution: Impact on LogP and Solubility

Replacing the benzofuran oxygen with sulfur (thiophene analog, CAS 107866-80-8) increases molecular weight from 194.18 to 210.25 g/mol and increases predicted LogP by approximately 0.5–0.8 units due to sulfur's higher polarizability and lower electronegativity . The sulfur heteroatom also alters hydrogen-bond acceptor strength and geometry, directly impacting binding affinity in crystallographically characterized enzyme targets such as CYP121 . The 5-yl-acetic acid benzofuran scaffold features a hydrogen-bond acceptor count of 4 (including the furan oxygen), while the thiophene analog has only 3 oxygen-based acceptors (the sulfur atom is a negligible H-bond acceptor), potentially reducing aqueous solubility and altering target engagement .

LogP & HBA Shift
Class-level
ΔLogP ≈ +0.6–0.8; H-bond acceptor −1; MW +16 (thiophene analog)
Physicochemical profile shift may influence permeability and solubility.
Predicted XLogP3; experimental logD confirmation needed.
Fragment-Based Drug Design Scaffold Hopping Physicochemical Optimization

Enzymatic Resolution of Acetate Ester vs. 6,6-Dimethyl Analog

In a published chemoenzymatic resolution study, the target compound's acetate ester (4,5,6,7-tetrahydro-4-oxobenzofuran-5-yl acetate, 2a) was resolved using lipase enzymes to afford both enantiomers in >98% ee [1]. The 6,6-dimethyl substituted analog (2b) underwent resolution under identical conditions but exhibited a reduced reaction rate (k_rel ≈ 0.7 relative to 2a), indicating steric hindrance from the gem-dimethyl group [1]. The acetate ester of the target scaffold achieved 42% isolated yield of the (S)-enantiomer with >99% ee, compared to 38% yield for the dimethyl analog, making the non-methylated scaffold the kinetically preferred substrate for enzymatic resolution [1].

Enzymatic Resolution
Head-to-head
>99% ee, 42% yield; 6,6-dimethyl analog: >99% ee, 38% yield, k_rel ≈ 0.7
Faster enzymatic turnover may reduce enzyme loading in preparative resolutions.
Published lipase method; scale-up validation recommended.
Chiral Intermediate Synthesis Enzymatic Resolution Process Chemistry

Crystallographic Binding of 3-Carboxylate Analog to CYP121

Although the target compound (5-yl-acetic acid) has not been directly cocrystallized with CYP121, its constitutional isomer—4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate—has been resolved in complex with Mycobacterium tuberculosis CYP121 at 1.52 Å resolution (PDB 4G46) [1]. The 3-carboxylate oxygen atoms form direct hydrogen bonds with the heme-bound water and Arg386, while the furan oxygen interacts with the hydrophobic pocket via van der Waals contacts [1]. The 5-yl-acetic acid scaffold, by contrast, presents its carboxyl group on a flexible ethylene tether, which is predicted to adopt an orthogonal binding trajectory versus the rigid, planar 3-carboxylate [2]. This class-level evidence supports the expectation that the 5-yl-acetic acid substitution pattern will produce a distinct binding mode and structure–activity relationship (SAR) profile compared to the 3-carboxylate series [2].

CYP121 Binding
Class-level
3-carboxylate cocrystallized with CYP121 (1.52 Å); 5-yl-acetic acid binding mode not determined.
Distinct binding vector may support fragment growing campaigns.
Class-level inference; direct binding confirmation required.
Structural Biology Anti-Tuberculosis Drug Discovery Fragment-Based Screening

Purity and Documentation: Sigma-Aldrich vs. Alternatives

Sigma-Aldrich supplies the target compound (Product #749591) with a guaranteed minimum assay of 97% (solid form, mp 120–125 °C), supported by Certificates of Analysis (CoA) . Competing vendors (e.g., Aladdin Scientific, BOC Sciences, AKSci) also list 97% purity; however, only Sigma-Aldrich provides the MDL number MFCD12828295 and PubChem SID 329766004 with full GHS-compliant documentation (hazard classification: Acute Tox. 4 Oral, H302) . This documented quality infrastructure reduces the risk of batch-to-batch variability in downstream biological assays, where unknown impurities at >3% can confound IC₅₀ determinations or crystallization trials .

Purity & Documentation
Reported
Sigma-Aldrich #749591: 97% assay, CoA, GHS, mp 120–125°C; alt vendor limited documentation.
Documented QC reduces batch variability risk in sensitive assays.
Nominal purity equivalent; documentation depth differs.
Chemical Procurement Quality Control Reproducibility

4-Oxo-tetrahydrobenzofuran-5-acetic Acid: Validated Application Scenarios


Chiral Building Block for 4-Hydroxyindole Synthesis

As demonstrated by Demir et al., the acetate ester of CAS 145295-99-4 undergoes lipase-catalyzed kinetic resolution to yield enantiopure (S)-α-acetoxy enones (>99% ee, 42% yield), which serve as intermediates for 4-hydroxyindole—a key precursor to the antiarrhythmic agent Pindalol [1]. Researchers requiring chiral 4-substituted indoles should procure this scaffold over the 6,6-dimethyl analog, which exhibits a 30% slower enzymatic turnover rate [1].

Fragment-Based Lead Discovery for M. tuberculosis CYP121

The 3-carboxylate constitutional isomer of CAS 145295-99-4 has been crystallographically validated as a CYP121 inhibitor (PDB 4G46; 1.52 Å resolution), demonstrating that the 4-oxo-tetrahydrobenzofuran core engages the heme active site [1][2]. The 5-yl-acetic acid scaffold provides a structurally distinct growth vector for fragment merging campaigns, offering medicinal chemists an alternative starting point for developing novel anti-tubercular agents with unexplored SAR [2].

Lead Optimization: Benzofuran to Thiophene Switch

When LogP reduction is a critical parameter, the benzofuran scaffold (XLogP3 = 0.7; HBA = 4) is preferred over the thiophene analog (predicted LogP ~1.3–1.5; HBA = 3) [1][2]. The lower molecular weight (194.18 vs. 210.25 g/mol) and stronger hydrogen-bond acceptor capacity of the benzofuran oxygen directly influence solubility and permeability in fragment optimization programs [1].

Reliable Supply for Automated Synthesis and HTS

For high-throughput chemistry platforms requiring batch-to-batch consistency, the Sigma-Aldrich product (#749591, 97% assay, mp 120–125 °C) provides documented GHS compliance, validated solid-form handling parameters, and traceable Certificates of Analysis [1]. This level of documentation is critical for automated liquid handling and solid dispensing systems where variable purity or unknown residual solvent content can cause systematic errors in biological assay readouts [1][2].

Application
Selection Property
Validation Focus
Chiral building block for indole synthesis
Lipase substrate specificity and kinetic resolution efficiency
Enantiomeric excess and preparative yield reproducibility
Fragment-based screening (CYP121)
Benzofuran scaffold with flexible carboxyl tether
Binding mode divergence from 3-carboxylate series and SAR expansion
Lead optimization physicochemical profiling
Lower predicted LogP and higher HBA count vs thiophene analog
Solubility and permeability assessment in fragment optimization
Automated synthesis and HTS
Certified purity, melting point, and GHS-compliant documentation
Batch-to-batch reproducibility and impurity profile consistency
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